molecular formula C6H10FNO2 B15285425 5-Fluoropiperidine-3-carboxylic acid

5-Fluoropiperidine-3-carboxylic acid

Cat. No.: B15285425
M. Wt: 147.15 g/mol
InChI Key: ABCIBAVERQIFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoropiperidine-3-carboxylic acid is an organic compound with the molecular formula C6H10FNO2. It is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluorine atom in the structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropiperidine-3-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method is the direct fluorination of piperidine-3-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the fluorination reaction is carried out in a flow reactor, allowing for better control over reaction parameters and improved safety. The use of catalytic fluorination methods may also be explored to enhance efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoropiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including its effects on enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Fluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity, enhancing its biological activity. The compound may inhibit or activate certain pathways, leading to desired therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom at the 5-position of the piperidine ring influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-fluoropiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c7-5-1-4(6(9)10)2-8-3-5/h4-5,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCIBAVERQIFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.